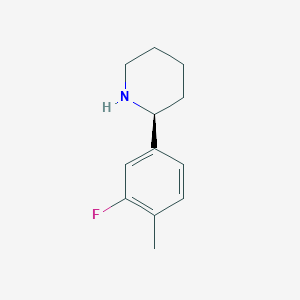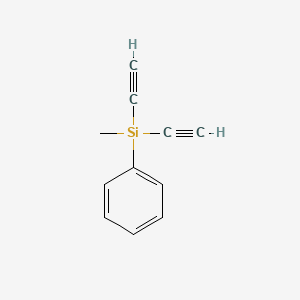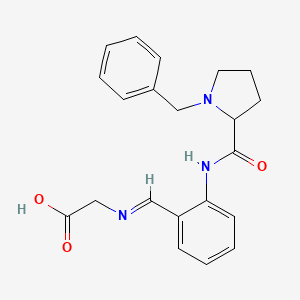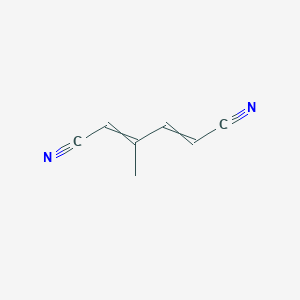
3-Methylhexa-2,4-dienedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylhexa-2,4-dienedinitrile is a chemical compound with the molecular formula C7H6N2. It is characterized by the presence of two nitrile groups attached to a hexadiene backbone, with a methyl group at the third position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhexa-2,4-dienedinitrile typically involves the reaction of 3-methylhexa-2,4-diene with a nitrile source under specific conditions. One common method involves the use of tetracyanoethylene in dichloromethane at room temperature, which produces the desired dinitrile compound . The reaction conditions are generally mild, and the process is efficient, yielding high purity products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high yield. The process involves careful control of temperature, pressure, and reactant concentrations to achieve the desired product efficiently.
化学反応の分析
Types of Reactions
3-Methylhexa-2,4-dienedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The diene backbone allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions include amines, substituted dienes, and various oxidized derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science.
科学的研究の応用
3-Methylhexa-2,4-dienedinitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Methylhexa-2,4-dienedinitrile involves its interaction with specific molecular targets The nitrile groups can form strong interactions with nucleophiles, leading to various chemical transformations
類似化合物との比較
Similar Compounds
3-Methylhexa-2,4-diene: Lacks the nitrile groups, making it less reactive in certain chemical reactions.
2,4-Hexadienedinitrile: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Uniqueness
3-Methylhexa-2,4-dienedinitrile is unique due to the presence of both nitrile groups and a methyl group on the diene backbone. This combination enhances its reactivity and makes it a valuable compound for various applications in research and industry.
特性
CAS番号 |
1789-45-3 |
|---|---|
分子式 |
C7H6N2 |
分子量 |
118.14 g/mol |
IUPAC名 |
3-methylhexa-2,4-dienedinitrile |
InChI |
InChI=1S/C7H6N2/c1-7(4-6-9)3-2-5-8/h2-4H,1H3 |
InChIキー |
RIMIOHDYJFNKSS-UHFFFAOYSA-N |
正規SMILES |
CC(=CC#N)C=CC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


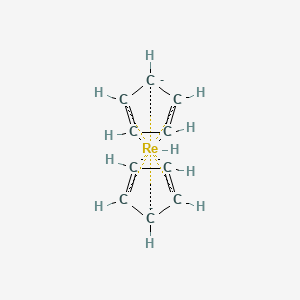

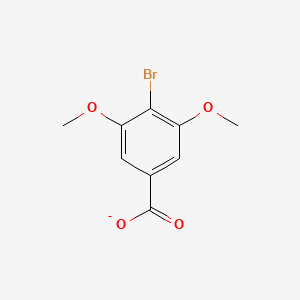
![(5R,11S,17S,20S,26S,29R)-23-(3-amino-3-oxopropyl)-26-benzyl-5-(hexanoylamino)-20-[(1R)-1-hydroxyethyl]-6,12,18,21,24,27-hexaoxo-35-[2-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]ethylsulfanylmethyl]-3,31-dithia-7,13,19,22,25,28-hexazatetracyclo[31.3.1.07,11.013,17]heptatriaconta-1(37),33,35-triene-29-carboxylic acid](/img/structure/B14753721.png)
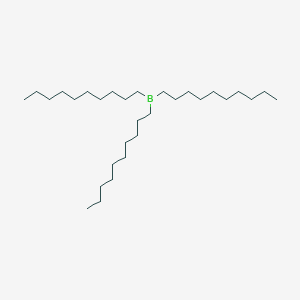
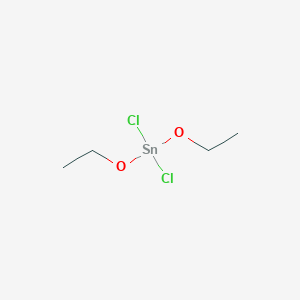
![(NE)-N-[(2E)-2-hydroxyimino-4-methylpentan-3-ylidene]hydroxylamine](/img/structure/B14753745.png)
